molecular formula C12H7F2NO3 B8379048 1-Fluoro-3-(4-fluorophenoxy)-5-nitrobenzene

1-Fluoro-3-(4-fluorophenoxy)-5-nitrobenzene

Cat. No. B8379048
M. Wt: 251.18 g/mol
InChI Key: LHKLDGUSKUJENL-UHFFFAOYSA-N
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Patent
US09340499B2

Procedure details

Under an argon atmosphere and at room temperature, in a 500-mL pear-shaped evaporating flask, 4-fluorophenol (18.5 g) and 1,3-difluoro-5-nitrobenzene (25.0 g) were dissolved in DMA (300 mL). The reaction system was added with cesium carbonate (15.3 g) and stirred. The reaction system was then heated to 50° C., stirred for 3 hours, then heated to 65° C., stirred for 1 hour and further heated to 85° C. and stirred for 1 hour. The reaction solution was allowed to cool to room temperature, diluted with ethyl acetate and added with water to extract an organic layer. The aqueous layer was added with ethyl acetate to extract an organic layer. The organic layer was combined and washed with water and a saturated sodium chloride solution and the solvent was then distilled off under reduced pressure to give the titled compound (35.0 g) having the following physical properties.
Name
cesium carbonate
Quantity
15.3 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
25 g
Type
reactant
Reaction Step Three
Quantity
18.5 g
Type
solvent
Reaction Step Three
Name
Quantity
300 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:7]=[C:6]([N+:8]([O-:10])=[O:9])[CH:5]=[C:4]([F:11])[CH:3]=1.[C:12](=[O:15])([O-])[O-].[Cs+].[Cs+].O>FC1C=CC(O)=CC=1.CC(N(C)C)=O.C(OCC)(=O)C>[F:11][C:4]1[CH:5]=[C:6]([N+:8]([O-:10])=[O:9])[CH:7]=[C:2]([O:15][C:12]2[CH:6]=[CH:5][C:4]([F:11])=[CH:3][CH:2]=2)[CH:3]=1 |f:1.2.3|

Inputs

Step One
Name
cesium carbonate
Quantity
15.3 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Three
Name
Quantity
25 g
Type
reactant
Smiles
FC1=CC(=CC(=C1)[N+](=O)[O-])F
Name
Quantity
18.5 g
Type
solvent
Smiles
FC1=CC=C(C=C1)O
Name
Quantity
300 mL
Type
solvent
Smiles
CC(=O)N(C)C
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
heated to 65° C.
STIRRING
Type
STIRRING
Details
stirred for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
further heated to 85° C.
STIRRING
Type
STIRRING
Details
stirred for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
EXTRACTION
Type
EXTRACTION
Details
to extract an organic layer
ADDITION
Type
ADDITION
Details
The aqueous layer was added with ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
to extract an organic layer
WASH
Type
WASH
Details
washed with water
DISTILLATION
Type
DISTILLATION
Details
a saturated sodium chloride solution and the solvent was then distilled off under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
FC1=CC(=CC(=C1)[N+](=O)[O-])OC1=CC=C(C=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 35 g
YIELD: CALCULATEDPERCENTYIELD 296.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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